2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide
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Overview
Description
2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide is a complex organic compound characterized by its sulfonamide group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of 1-methyl-1H-pyrazole-5-carboxaldehyde with 4-(2-aminoethyl)phenol to form the intermediate compound. This intermediate is then chlorinated and sulfonated to produce the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help scale up the production process while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides.
Reduction: : The pyrazole ring can be reduced to form pyrazolidine derivatives.
Substitution: : The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: : Various nucleophiles, such as Grignard reagents, can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfonyl chlorides
Reduction: : Pyrazolidine derivatives
Substitution: : Alkyl or aryl-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its structural similarity to biologically active molecules can help in understanding biological processes.
Medicine
In the medical field, this compound has potential applications as a drug candidate. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The pyrazole ring can also play a role in binding to biological targets, influencing the compound's overall activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-cyclopropyl-5-[1-[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1H-pyrazol-4-yl]-N-methyl-
3-Pyridinecarboxamide, 2-chloro-N-cyclopropyl-5-[1-[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1H-pyrazol-4-yl]-N-methyl-
Uniqueness
2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features. Its sulfonamide group and pyrazole ring contribute to its distinct chemical properties and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
2-chloro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-22-17(11-12-20-22)15-8-6-14(7-9-15)10-13-21-25(23,24)18-5-3-2-4-16(18)19/h2-9,11-12,21H,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLHXCMUFILFOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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